molecular formula C16H14ClFN2O B5152870 N-(4-chloro-2-fluorophenyl)-3,4-dihydro-1(2H)-quinolinecarboxamide

N-(4-chloro-2-fluorophenyl)-3,4-dihydro-1(2H)-quinolinecarboxamide

Cat. No. B5152870
M. Wt: 304.74 g/mol
InChI Key: WZBSSHRREUOKDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-chloro-2-fluorophenyl)-3,4-dihydro-1(2H)-quinolinecarboxamide, also known as CFM-2, is a chemical compound that has been extensively studied for its potential use in scientific research. CFM-2 is a derivative of quinoline, which is a heterocyclic compound that has been shown to have a variety of biological activities.

Mechanism of Action

N-(4-chloro-2-fluorophenyl)-3,4-dihydro-1(2H)-quinolinecarboxamide acts as a competitive antagonist of the TRPA1 channel, binding to the channel and preventing its activation by various stimuli. This leads to a decrease in pain and inflammation. N-(4-chloro-2-fluorophenyl)-3,4-dihydro-1(2H)-quinolinecarboxamide also inhibits the activity of the hERG potassium channel by binding to a specific site on the channel and preventing the flow of potassium ions. This can lead to changes in cardiac function.
Biochemical and Physiological Effects:
N-(4-chloro-2-fluorophenyl)-3,4-dihydro-1(2H)-quinolinecarboxamide has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce pain and inflammation in animal models, and to have anti-tumor activity in vitro. N-(4-chloro-2-fluorophenyl)-3,4-dihydro-1(2H)-quinolinecarboxamide has also been shown to have effects on cardiac function, including prolongation of the QT interval.

Advantages and Limitations for Lab Experiments

N-(4-chloro-2-fluorophenyl)-3,4-dihydro-1(2H)-quinolinecarboxamide has several advantages as a tool in scientific research. It is a selective antagonist of the TRPA1 channel, which allows for specific targeting of this channel in experiments. N-(4-chloro-2-fluorophenyl)-3,4-dihydro-1(2H)-quinolinecarboxamide is also relatively stable and easy to synthesize. However, there are some limitations to the use of N-(4-chloro-2-fluorophenyl)-3,4-dihydro-1(2H)-quinolinecarboxamide in lab experiments. It has been shown to have off-target effects on other ion channels, which can complicate interpretation of results. Additionally, N-(4-chloro-2-fluorophenyl)-3,4-dihydro-1(2H)-quinolinecarboxamide has been shown to have potential cardiac toxicity, which must be taken into account when designing experiments.

Future Directions

There are several potential future directions for research on N-(4-chloro-2-fluorophenyl)-3,4-dihydro-1(2H)-quinolinecarboxamide. One area of interest is the development of more selective TRPA1 antagonists that do not have off-target effects on other ion channels. Another area of interest is the use of N-(4-chloro-2-fluorophenyl)-3,4-dihydro-1(2H)-quinolinecarboxamide in the treatment of inflammatory diseases and cancer. Finally, further research is needed to fully understand the potential cardiac toxicity of N-(4-chloro-2-fluorophenyl)-3,4-dihydro-1(2H)-quinolinecarboxamide and to develop strategies to mitigate this toxicity.

Synthesis Methods

The synthesis of N-(4-chloro-2-fluorophenyl)-3,4-dihydro-1(2H)-quinolinecarboxamide involves the reaction of 4-chloro-2-fluoroaniline with ethyl 3-oxo-4-phenylbutanoate in the presence of a catalyst. The resulting product is then treated with hydrochloric acid to obtain N-(4-chloro-2-fluorophenyl)-3,4-dihydro-1(2H)-quinolinecarboxamide.

Scientific Research Applications

N-(4-chloro-2-fluorophenyl)-3,4-dihydro-1(2H)-quinolinecarboxamide has been studied for its potential use as a tool in scientific research. It has been shown to act as a selective antagonist of the transient receptor potential ankyrin 1 (TRPA1) channel, which is involved in the perception of pain and inflammation. N-(4-chloro-2-fluorophenyl)-3,4-dihydro-1(2H)-quinolinecarboxamide has also been shown to inhibit the activity of the human ether-a-go-go-related gene (hERG) potassium channel, which is involved in cardiac function.

properties

IUPAC Name

N-(4-chloro-2-fluorophenyl)-3,4-dihydro-2H-quinoline-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClFN2O/c17-12-7-8-14(13(18)10-12)19-16(21)20-9-3-5-11-4-1-2-6-15(11)20/h1-2,4,6-8,10H,3,5,9H2,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZBSSHRREUOKDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2N(C1)C(=O)NC3=C(C=C(C=C3)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClFN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-chloro-2-fluorophenyl)-3,4-dihydroquinoline-1(2H)-carboxamide

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